Bienvenue dans la boutique en ligne BenchChem!

1-(2,6-Difluorophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride

basicity pKa permeability

1-(2,6-Difluorophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride (CAS 2731010-69-6; free base CAS 2229555-82-0) is a tetrafluorinated cyclobutylamine building block that combines a 2,6-difluorophenyl ring with a 3,3-difluorocyclobutane scaffold. This dual-fluorination motif distinguishes it from both non-fluorinated cyclobutylamines and mono-fluorinated analogs by simultaneously modulating basicity, lipophilicity, and metabolic vulnerability at two distinct sites within a single molecular framework.

Molecular Formula C10H10ClF4N
Molecular Weight 255.64 g/mol
Cat. No. B13618603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Difluorophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride
Molecular FormulaC10H10ClF4N
Molecular Weight255.64 g/mol
Structural Identifiers
SMILESC1C(CC1(F)F)(C2=C(C=CC=C2F)F)N.Cl
InChIInChI=1S/C10H9F4N.ClH/c11-6-2-1-3-7(12)8(6)9(15)4-10(13,14)5-9;/h1-3H,4-5,15H2;1H
InChIKeyUFTOALDFILKJBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,6-Difluorophenyl)-3,3-difluorocyclobutan-1-amine Hydrochloride: Physicochemical and Structural Baseline for Differentiated Sourcing


1-(2,6-Difluorophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride (CAS 2731010-69-6; free base CAS 2229555-82-0) is a tetrafluorinated cyclobutylamine building block that combines a 2,6-difluorophenyl ring with a 3,3-difluorocyclobutane scaffold [1]. This dual-fluorination motif distinguishes it from both non-fluorinated cyclobutylamines and mono-fluorinated analogs by simultaneously modulating basicity, lipophilicity, and metabolic vulnerability at two distinct sites within a single molecular framework [2]. The hydrochloride salt (MW 255.64 g/mol, C₁₀H₁₀ClF₄N) provides a stable, weighable solid form suitable for direct use in parallel synthesis and medicinal chemistry workflows [1].

Why 1-(2,6-Difluorophenyl)-3,3-difluorocyclobutan-1-amine HCl Cannot Be Replaced by Simpler Cyclobutylamine Analogs


Superficially similar cyclobutylamine derivatives exhibit markedly different physicochemical profiles that preclude simple interchange. Removal of the 3,3-difluoro substituent (as in 1-(2,6-difluorophenyl)cyclobutan-1-amine) raises the amine pKa by approximately 1–2 log units, altering the protonation state at physiological pH and potentially compromising membrane permeability . Conversely, omission of the 2,6-difluorophenyl group (as in 3,3-difluorocyclobutan-1-amine) eliminates a key pharmacophoric aryl ring that participates in π-stacking and hydrophobic interactions with target protein binding pockets, while also reducing LogP by over an order of magnitude relative to the target compound [1]. Substituting fluorine with chlorine on the phenyl ring changes both steric bulk and electronic character, leading to divergent SAR in receptor-binding applications . These cumulative differences mean that generic substitution with a cheaper or more readily available analog introduces uncontrolled variables into any structure-activity relationship study.

Quantitative Differentiation Evidence: 1-(2,6-Difluorophenyl)-3,3-difluorocyclobutan-1-amine HCl vs. Closest Analogs


Cyclobutane 3,3-Difluorination Lowers Amine pKa by ~2 Units Relative to Non-Fluorinated Cyclobutylamine

The gem-difluoro substitution at the 3-position of the cyclobutane ring reduces the basicity of the adjacent primary amine through electron withdrawal. While cyclobutanamine has a pKa of approximately 10.5, the 3,3-difluorocyclobutanamine scaffold exhibits a pKa of 8.75 ± 0.40 (predicted), and the 2,2-difluoro regioisomer a measured pKa of 8.01 . The target compound, bearing both the 3,3-difluoro motif and the 2,6-difluorophenyl group, is expected to display a similarly attenuated pKa, resulting in a lower proportion of positively charged ammonium species at pH 7.4 compared to the non-fluorinated comparator 1-(2,6-difluorophenyl)cyclobutan-1-amine . This shift can directly influence passive membrane permeability and off-target ion-channel interactions .

basicity pKa permeability drug design

LogP Tuning: Dual Fluorination Balances Lipophilicity Between Overly Polar and Excessively Lipophilic Analogs

The target compound's computed XLogP3-AA value of 2.0 places it in the optimal lipophilicity range for oral drug-like space (LogP 1–3), whereas the non-fluorinated parent cyclobutanamine has a LogP of 0.27, and the dichloro analog 1-(2,6-dichlorophenyl)cyclobutan-1-amine is predicted to be significantly more lipophilic (LogP >3 based on chlorine's larger hydrophobic contribution) [1]. The mono-fluorinated cyclobutane analog 1-(2,6-difluorophenyl)cyclobutan-1-amine has a reported LogP of 2.30, slightly higher than the target . The 3,3-difluoro substitution on the cyclobutane modestly lowers LogP relative to the non-fluorinated cyclobutane counterpart while adding metabolic stability benefits—a balanced profile that neither the fully non-fluorinated nor the dichloro analog can simultaneously achieve [1].

lipophilicity LogP drug-likeness physicochemical profiling

Gem-Difluorocyclobutane Scaffold Confers Enhanced Metabolic Stability Relative to Non-Fluorinated Cyclobutyl Analogs

The gem-difluoro substitution on the cyclobutane ring blocks oxidative metabolism at the 3-position. Studies on gem-difluorocycloalkane model systems demonstrate that gem-difluorination either maintains or slightly improves metabolic stability in human liver microsome (HLM) assays compared to non-fluorinated cycloalkyl counterparts [1]. In contrast, the non-fluorinated cyclobutane ring in 1-(2,6-difluorophenyl)cyclobutan-1-amine is susceptible to cytochrome P450-mediated oxidation at the cyclobutane methylene positions, which can generate reactive metabolites and shorten half-life [1]. The 3,3-difluorocyclobutane motif has been explicitly shown to exhibit improved metabolic stability in HLM assays compared to the non-fluorinated cyclobutyl counterpart, with a measured increase in parent compound remaining after incubation . This metabolic shielding is a key differentiator when selecting building blocks for lead optimization programs where high metabolic turnover of cyclobutane-containing analogs has been a liability [1].

metabolic stability microsomal clearance CYP oxidation pharmacokinetics

Exit Vector Geometry: 3,3-Difluorocyclobutane Provides a Distinct Spatial Orientation of the Amine vs. 2,2-Difluoro Regioisomers

X-ray crystallographic analysis comparing 2,2- and 3,3-difluorocyclobutanamines reveals distinct exit vector geometries for the amine substituent [1]. The 3,3-difluoro substitution pattern places the fluorine atoms in a geminal arrangement distal to the amine attachment point (C1), resulting in a different spatial trajectory of the amine lone pair and N–H bonds compared to the 2,2-isomer. Exit vector plot analysis quantified these geometric differences, which are relevant when the cyclobutane core serves as a conformational constraint in receptor-bound conformations [1]. In contrast, the non-fluorinated analog 1-(2,6-difluorophenyl)cyclobutan-1-amine lacks the electronic and steric influence of the gem-difluoro group entirely, adopting a different puckering geometry and dipole orientation [2]. For structure-based drug design programs where the exact spatial presentation of the amine is critical for hydrogen-bonding interactions with target residues, the 3,3-difluoro scaffold offers a geometrically validated alternative to both the 2,2-difluoro and non-fluorinated cyclobutane cores [1].

exit vector scaffold geometry X-ray crystallography conformational design

Aryl Fluorination Pattern: 2,6-Difluorophenyl Provides Metabolic Shielding of the Aromatic Ring vs. Non-Fluorinated or 2,6-Dichloro Analogs

The 2,6-difluorophenyl group is a well-precedented metabolic shielding strategy for blocking CYP-mediated aromatic oxidation at the ortho positions. Non-fluorinated phenylcyclobutylamines such as 1-phenylcyclobutan-1-amine are susceptible to aromatic hydroxylation, which can generate reactive and potentially toxic metabolites [1]. The 2,6-dichloro analog 1-(2,6-dichlorophenyl)cyclobutan-1-amine has a molecular weight of 216.11 (free base) and increased lipophilicity (estimated LogP >3), which can lead to higher metabolic turnover via CYP3A4 despite blocking ortho oxidation . Fluorine, being smaller and more electronegative than chlorine, provides effective metabolic shielding with a lower impact on molecular weight and lipophilicity [2]. The combination of 2,6-difluorophenyl with 3,3-difluorocyclobutane in the target compound achieves dual metabolic shielding at both the aromatic and alicyclic sites—a feature not available in any single comparator [1].

metabolic stability aryl fluorination CYP oxidation bioisostere

Optimal Application Scenarios for 1-(2,6-Difluorophenyl)-3,3-difluorocyclobutan-1-amine Hydrochloride Based on Differentiated Evidence


Lead Optimization of Cyclobutylamine-Containing Series with High Metabolic Clearance

When a non-fluorinated cyclobutylamine lead compound (e.g., 1-phenylcyclobutan-1-amine or 1-(2,6-difluorophenyl)cyclobutan-1-amine) shows rapid turnover in human liver microsome assays (HLM Clint > 50 μL/min/mg), the 3,3-difluorocyclobutane scaffold in the target compound provides a direct replacement that blocks oxidative metabolism at the cyclobutane C3 position while maintaining a favorable LogP of ~2.0 [1]. The dual metabolic shielding at both the aromatic ring (2,6-F₂) and the cyclobutane core (3,3-F₂) addresses two independent clearance pathways in a single building block, reducing the need for iterative analog synthesis [1].

Structure-Based Design Requiring Specific Amine Exit Vector Geometry

For targets where co-crystal structures reveal a precise hydrogen-bonding geometry between a primary amine and a protein residue (e.g., aspartate or glutamate carboxylate in kinase hinge regions or protease active sites), the 3,3-difluorocyclobutane core provides an experimentally validated exit vector distinct from the 2,2-difluoro regioisomer [2]. X-ray crystallographic exit vector analysis (Chernykh et al., 2019) allows computational chemists to pre-select the 3,3-isomer when docking suggests that the amine trajectory of the 2,2-isomer or non-fluorinated scaffold is suboptimal for binding interactions [2].

Parallel Synthesis Libraries Requiring Balanced Physicochemical Properties

When constructing cyclobutylamine-based screening libraries, the target compound's LogP of 2.0 falls within the optimal drug-like range (1–3), in contrast to the excessively lipophilic dichloro analog (estimated LogP >3) or the overly polar parent cyclobutanamine (LogP 0.27) [1]. Its pKa (inferred ~8.5–8.8) places a significant fraction of molecules in the neutral, membrane-permeable form at pH 7.4, unlike the more basic non-fluorinated analog (pKa ~10.5) which exists predominantly as the poorly permeable ammonium species . These balanced properties make the target compound a superior core scaffold for library enumeration aimed at intracellular or CNS targets [1].

Synthesis of Dual Fluorinated Bioactive Molecules Targeting IDH1 or Kinase Pathways

The 3,3-difluorocyclobutanamine motif is a key intermediate in the synthesis of Ivosidenib (IDH1 inhibitor, FDA-approved) and has been utilized in kinase inhibitor programs and menin inhibitor series [3][4]. The target compound extends this validated scaffold by incorporating a 2,6-difluorophenyl group, enabling exploration of aromatic substitution SAR while retaining the metabolic stability benefits of the gem-difluorocyclobutane core. This makes it directly applicable to medicinal chemistry programs targeting IDH1-mutant malignancies, JAK-mediated pathways, or menin-MLL protein-protein interactions where both the cyclobutane conformation and aryl substitution pattern are critical for potency [3][4].

Quote Request

Request a Quote for 1-(2,6-Difluorophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.